molecular formula C11H12Cl2N2 B144688 2-butyl-5,6-dichloro-1H-1,3-benzimidazole CAS No. 133052-59-2

2-butyl-5,6-dichloro-1H-1,3-benzimidazole

Cat. No.: B144688
CAS No.: 133052-59-2
M. Wt: 243.13 g/mol
InChI Key: NGCHZYDKACGPOL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyl-5,6-dichloro-1H-1,3-benzimidazole typically involves the condensation of appropriate substituted anilines with orthoesters or orthoformates under acidic conditions . The reaction is followed by cyclization to form the benzimidazole ring. Specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-5,6-dichloro-1H-1,3-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce a variety of functionalized benzimidazole derivatives .

Scientific Research Applications

2-Butyl-5,6-dichloro-1H-1,3-benzimidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-butyl-5,6-dichloro-1H-1,3-benzimidazole involves its interaction with specific molecular targets and pathways. As a benzimidazole derivative, it can bind to biological macromolecules, such as proteins and nucleic acids, affecting their function. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Butyl-5,6-dichloro-1H-benzimidazole
  • 2-Butyl-5,6-dichloro-1H-1,3-benzimidazole-4-carboxylic acid
  • This compound-7-sulfonic acid

Uniqueness

This compound is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-butyl-5,6-dichloro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2/c1-2-3-4-11-14-9-5-7(12)8(13)6-10(9)15-11/h5-6H,2-4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCHZYDKACGPOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=CC(=C(C=C2N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70568687
Record name 2-Butyl-5,6-dichloro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133052-59-2
Record name 2-Butyl-5,6-dichloro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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